![molecular formula C8H7NO2 B12880417 8H-5,8-Methano[1,3]oxazolo[3,2-d][1,4]oxazepine CAS No. 767322-17-8](/img/structure/B12880417.png)
8H-5,8-Methano[1,3]oxazolo[3,2-d][1,4]oxazepine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
8H-5,8-Methanooxazolo[3,2-d][1,4]oxazepine: is a heterocyclic compound that features a fused ring system combining oxazole and oxazepine structures
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 8H-5,8-Methanooxazolo[3,2-d][1,4]oxazepine typically involves cyclocondensation reactions. One common method includes the reaction of substituted 2-aminophenols with substituted 2-halobenzaldehydes under basic conditions. This reaction can be facilitated by microwave irradiation, which significantly reduces the reaction time and improves yields .
Industrial Production Methods: Industrial production methods for 8H-5,8-Methanooxazolo[3,2-d][1,4]oxazepine are not well-documented in the literature. the scalability of the synthetic routes mentioned above suggests that similar conditions could be adapted for larger-scale production.
Analyse Chemischer Reaktionen
Types of Reactions: 8H-5,8-Methanooxazolo[3,2-d][1,4]oxazepine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at positions where halogen atoms are present.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry: In chemistry, 8H-5,8-Methanooxazolo[3,2-d][1,4]oxazepine is used as a building block for the synthesis of more complex molecules. Its unique ring structure makes it a valuable intermediate in organic synthesis.
Biology and Medicine: The compound has potential applications in medicinal chemistry due to its ability to interact with biological targets. It may be explored for its pharmacological properties, including potential anti-inflammatory, antimicrobial, or anticancer activities.
Industry: In the industrial sector, 8H-5,8-Methanooxazolo[3,2-d][1,4]oxazepine could be used in the development of new materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism of action of 8H-5,8-Methanooxazolo[3,2-d][1,4]oxazepine is not fully understood. it is believed to interact with molecular targets through its heterocyclic ring system. This interaction may involve binding to enzymes or receptors, thereby modulating their activity. Further research is needed to elucidate the specific pathways and molecular targets involved.
Vergleich Mit ähnlichen Verbindungen
Dibenzo[b,f][1,4]oxazepine: This compound shares a similar oxazepine ring structure but differs in its substitution pattern and overall molecular framework.
Dibenzo[b,e][1,4]oxazepine: Another isomeric form with different pharmacological properties and applications.
Uniqueness: 8H-5,8-Methanooxazolo[3,2-d][1,4]oxazepine is unique due to its fused ring system that combines oxazole and oxazepine structures. This unique arrangement imparts distinct chemical properties and potential biological activities that are not observed in its similar counterparts.
Eigenschaften
CAS-Nummer |
767322-17-8 |
|---|---|
Molekularformel |
C8H7NO2 |
Molekulargewicht |
149.15 g/mol |
IUPAC-Name |
5,9-dioxa-2-azatricyclo[6.2.1.02,6]undeca-1(10),3,6-triene |
InChI |
InChI=1S/C8H7NO2/c1-2-10-8-4-7-3-6(5-11-7)9(1)8/h1-2,4-5,7H,3H2 |
InChI-Schlüssel |
HAQIGYPWXZYUKN-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2C=C3N(C1=CO2)C=CO3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




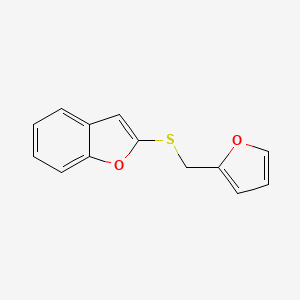
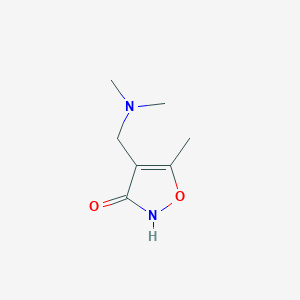
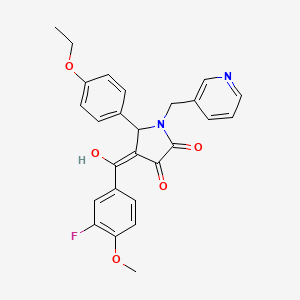



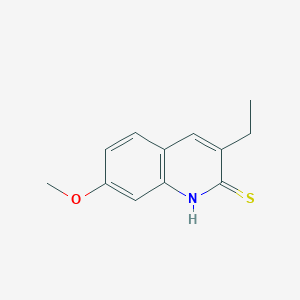

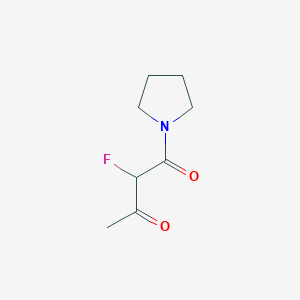
![6a-Methyl-2-phenyl-3,3a,4,5,6,6a-hexahydrocyclopenta[b]pyrrole](/img/structure/B12880393.png)
![Bis[o-(N-ethylformimidoyl)phenolato]palladium](/img/structure/B12880400.png)
![3-Isopropyl-1,2,4,5-tetrahydropyrrolo[2,3-c]pyrazole](/img/structure/B12880419.png)
